5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde
CAS No.: 1268522-54-8
Cat. No.: VC6166688
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268522-54-8 |
|---|---|
| Molecular Formula | C6H7BrN2O |
| Molecular Weight | 203.039 |
| IUPAC Name | 5-bromo-1,4-dimethylpyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3 |
| Standard InChI Key | YPVFLSVGJNOXNT-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C=O)C)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s pyrazole core is a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. Substituents include:
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Bromine at the 5-position, introducing electronegativity and steric bulk.
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Methyl groups at the 1- and 4-positions, enhancing stability and modulating electronic effects.
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Aldehyde at the 3-position, providing a reactive site for condensation or oxidation reactions .
The SMILES notation and InChIKey (for a related isomer) further clarify its connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 203.04 g/mol | |
| SMILES | O=CC1=NN(C)C(Br)=C1C | |
| Density | Not Available | |
| Boiling/Melting Points | Not Available |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde involves multi-step organic transformations:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoaldehydes generates the dimethyl-substituted pyrazole backbone.
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Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position under controlled conditions (e.g., or ).
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Aldehyde Introduction: Oxidation or formylation reactions install the aldehyde group at the 3-position, often using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction).
Critical parameters such as temperature, solvent polarity, and catalyst selection influence yield and purity. For instance, bromination at elevated temperatures (>60°C) may lead to overhalogenation, necessitating precise stoichiometric control.
Reactivity Profile
The compound’s reactivity stems from two functional handles:
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Bromine: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds.
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Aldehyde: Undergoes nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., with amines to form Schiff bases).
Applications in Pharmaceutical and Material Science
Organic Synthesis
The compound serves as a precursor for:
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Heterocyclic Scaffolds: Annulation reactions yield indoles, triazoles, and imidazoles.
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Ligand Design: The aldehyde group coordinates metal ions in catalytic systems.
| Derivative Class | Synthetic Route | Application |
|---|---|---|
| Schiff Bases | Condensation with amines | Antimicrobial agents |
| Biaryl Compounds | Suzuki coupling | Catalytic ligands |
| Hydrazones | Reaction with hydrazines | Anticancer agents |
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